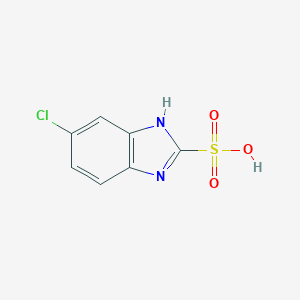

5-chloro-1H-benzimidazole-2-sulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid, or the equivalent trimethyl orthoformate . 2-substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis

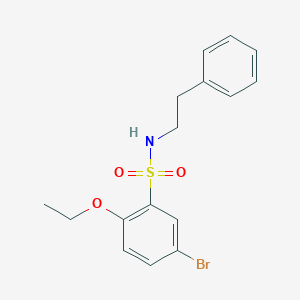

The molecular formula of benzimidazole is C7H6N2 . For “5-chloro-1H-benzimidazole-2-sulfonic acid”, the molecular formula would be C7H5ClN2O3S .Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

Benzimidazole is a white solid that appears in the form of tabular crystals . It has a molar mass of 118.139 g/mol and a melting point of 170 to 172 °C .Scientific Research Applications

Synthesis and Impurities in Pharmaceuticals

Benzimidazole derivatives, including structures related to "5-chloro-1H-benzimidazole-2-sulfonic acid," have been extensively studied for their roles in pharmaceutical formulations, particularly as impurities in proton pump inhibitors like omeprazole. Novel synthesis methods have been developed to understand and control the formation of these impurities, enhancing the purity and safety of pharmaceutical products (S. Saini et al., 2019).

Antioxidant Capacity and Reaction Pathways

Research has also focused on the antioxidant capacity of benzimidazole derivatives, utilizing assays like the ABTS/PP decolorization assay. These studies aim to elucidate the reaction pathways of antioxidants, including benzimidazoles, which can form coupling adducts contributing to their antioxidant capacity (I. Ilyasov et al., 2020).

Biological and Therapeutic Potential

The therapeutic potential of benzimidazole derivatives is vast. They exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant effects. Research efforts are directed towards understanding the synthesis, biological activities, and therapeutic applications of these compounds (R. Babbar et al., 2020).

DNA Interaction and Drug Design

Benzimidazole derivatives, such as Hoechst 33258 and its analogues, are known for their strong binding to the minor groove of double-stranded DNA, particularly at AT-rich sequences. This property is exploited in fluorescent DNA stains and in the design of drugs acting on DNA or its associated proteins (U. Issar et al., 2013).

Chemical Properties and Complex Formation

The chemistry and properties of benzimidazole derivatives have been extensively reviewed, highlighting their ability to form complexes with various metals and their application in diverse areas, from material science to biological activities (M. Boča et al., 2011).

Anticancer Activities

Benzimidazole hybrids have been explored for their anticancer potential, focusing on the design strategy and synthesis of derivatives acting through mechanisms such as intercalation, inhibition of topoisomerases, and tubulin polymerization. This research aims to develop targeted therapies with improved efficacy and selectivity (M. J. Akhtar et al., 2019).

Environmental Applications

Benzimidazole derivatives also find applications in environmental science, particularly in the treatment of organic pollutants. Their roles in the degradation and remediation of hazardous substances highlight the versatility of these compounds beyond their biomedical applications (Maroof Husain & Q. Husain, 2007).

Mechanism of Action

Target of Action

It’s structurally related to benzimidazole compounds, which are known to inhibit various enzymes involved in a wide range of therapeutic uses .

Mode of Action

Benzimidazole compounds, in general, are known to interact with biopolymers in the living system due to their resemblance to naturally occurring nucleotides .

Biochemical Pathways

Benzimidazole compounds are known to have a broad spectrum of pharmacological applications, suggesting they may affect multiple biochemical pathways .

Pharmacokinetics

Benzimidazole compounds are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole compounds are known to have a wide range of therapeutic uses, suggesting they may have diverse molecular and cellular effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-chloro-1H-benzimidazole-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3S/c8-4-1-2-5-6(3-4)10-7(9-5)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBBHTOBDRHTPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B355427.png)

![8,10-bis(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),2,4,10,12-pentaen-13-ol](/img/structure/B355462.png)

![10-(4-chlorophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),2,4,10,12-pentaen-13-ol](/img/structure/B355517.png)

![2-[(2-Phenylethyl)amino]butan-1-ol](/img/structure/B355538.png)

![2-Bromo-9-(4-morpholinylcarbonyl)-4-oxatricyclo[4.2.1.0~3,7~]nonan-5-one](/img/structure/B355554.png)

![2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol](/img/structure/B355563.png)

![4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B355607.png)

![4-isopropyl-N-(2-{4-[(4-isopropylphenyl)sulfonyl]-1-piperazinyl}ethyl)benzenesulfonamide](/img/structure/B355612.png)

![[(2,4-Dichloro-5-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B355618.png)